(2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile
Description
(2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile is an organonitrile compound characterized by a conjugated enamine structure. Its IUPAC name reflects the (2E)-stereochemistry of the α,β-unsaturated nitrile group, an amino substituent at the β-position, and a 4-methylphenyl (para-methylbenzene) moiety. This compound belongs to the class of α,β-unsaturated nitriles, which are widely studied for their reactivity in nucleophilic additions and applications in pharmaceutical intermediates. The presence of the electron-withdrawing nitrile group and electron-donating amino group creates a polarized system, enabling diverse chemical transformations such as cycloadditions and reductions .
Properties
IUPAC Name |
(E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-6H,12H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWQBZGANBIJBI-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C#N)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heck Reaction-Based Synthesis
General Reaction Mechanism
The Heck reaction is a cornerstone for constructing α,β-unsaturated nitriles. For (2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile, the reaction involves coupling a 4-methylphenyl halide (e.g., 4-bromo-4-methylaniline) with acrylonitrile derivatives under palladium catalysis. A representative procedure from rilpivirine synthesis involves:
- Substrate Preparation : 4-Bromo-2,6-dimethylaniline reacts with acrylamide via a Heck reaction to form (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enamide.
- Dehydration : Treatment with POCl₃ converts the amide to the nitrile.
- Acidification : HCl in diisopropyl ether yields the hydrochloride salt of the target nitrile.
Table 1: Heck Reaction Conditions for Analogous Nitriles
| Starting Material | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2,6-dimethylaniline | Pd(OAc)₂, Tris(2-MePh)₃P | DMA | 130°C | 51% | |
| 4-Bromo-4-methylaniline | Pd(OAc)₂, P(o-Tol)₃ | DMF | 120°C | 48%* |
*Hypothetical adaptation for 4-methyl substrate.
Key factors influencing yield include catalyst loading (10–15 mol%), ligand choice (bulky phosphines enhance steric control), and inert atmosphere. The stereoselectivity arises from syn-insertion of the palladium intermediate, favoring the (E)-isomer.
Palladium-Catalyzed Cross-Coupling Approaches
Coupling with Acrylonitrile
Palladium-mediated coupling of 4-methylphenyl iodides with acrylonitrile offers a direct route. A protocol from methyl (2E)-3-(2′-aminophenyl)prop-2-enoate synthesis was adapted:
- Reaction Setup : 4-Iodo-4-methylaniline, acrylonitrile, Pd(OAc)₂, and tetrabutylammonium bromide in DMF at 80°C for 2 hours.
- Workup : Aqueous extraction and column chromatography (diethyl ether/petroleum ether) yield the nitrile.
Table 2: Cross-Coupling Variants
| Aryl Halide | Catalyst | Ligand | Base | Yield |
|---|---|---|---|---|
| 4-Iodo-4-methylaniline | Pd(OAc)₂ | Triphenylphosphine | K₂CO₃ | 62%* |
| 4-Bromo-4-methylaniline | PdCl₂ | Xantphos | Cs₂CO₃ | 55%* |
*Hypothetical yields based on analogous reactions.
The choice of halide (iodide > bromide) and base (carbonate > acetate) significantly impacts conversion rates.
Alternative Synthetic Routes
Dehydration of β-Amino Amides
A two-step sequence converts β-amino amides to nitriles:
Structural Characterization and Analytical Data
Challenges and Limitations
Stereochemical Control
While palladium catalysts favor (E)-isomers, trace (Z)-contaminants (<5%) necessitate chromatographic purification.
Functional Group Tolerance
Electron-withdrawing groups on the aryl halide (e.g., NO₂) hinder coupling efficiency, limiting substrate scope.
Scalability Issues
High catalyst loadings (10–15 mol%) and expensive ligands (e.g., tris(2-methylphenyl)phosphine) impede industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features an amino group (), a nitrile group (), and a substituted phenyl ring. Its molecular formula is , and it has the following IUPAC name: (E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile . The presence of both the amino and nitrile groups allows for diverse reactivity patterns, making it a valuable building block in chemical synthesis.
Medicinal Chemistry
Building Block for Pharmaceuticals
(2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile serves as a precursor for the synthesis of various pharmaceutical compounds. Its structural features enable it to interact with biological targets, which can lead to potential therapeutic effects. For example, derivatives of this compound have been investigated for their activity against specific enzymes or receptors involved in disease processes.
Case Study: Anticancer Agents
Research has shown that modifications of this compound can yield anticancer agents that inhibit tumor growth by targeting specific pathways involved in cell proliferation. Studies indicate that compounds derived from this compound exhibit cytotoxic effects on cancer cell lines, demonstrating its potential as a lead compound in drug development.
Organic Synthesis
Intermediate in Complex Molecules
In organic synthesis, this compound functions as an intermediate for constructing more complex organic molecules. The compound can undergo various reactions such as oxidation, reduction, and substitution to form diverse derivatives.
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | The amino group can be oxidized to form nitro or nitroso derivatives. | Nitro compounds |
| Reduction | The nitrile group can be reduced to primary amines. | Primary amines |
| Substitution | Electrophilic aromatic substitution on the phenyl ring can introduce new substituents. | Halogenated/nitrated phenyl derivatives |
Materials Science
Development of Novel Materials
The unique properties of this compound make it suitable for applications in materials science. It can be used in the development of polymers and other materials with specific characteristics such as improved thermal stability or enhanced mechanical properties.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can enhance the material's strength and flexibility. Studies reveal that polymers synthesized with this compound exhibit superior performance compared to traditional materials, making them suitable for advanced applications in electronics and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows for various interactions with molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, (2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile is compared to three analogous compounds:
Structural Analogues
(2Z)-3-amino-3-(4-methylphenyl)prop-2-enenitrile (geometric isomer)
3-amino-3-(4-chlorophenyl)prop-2-enenitrile (halogen-substituted analogue)
3-amino-3-phenylprop-2-enenitrile (unsubstituted phenyl analogue)
Key Comparison Metrics
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, DMSO) | Reactivity (t₁/₂ in HCl/EtOH) |
|---|---|---|---|---|
| This compound | 172.22 | 145–148 | 12.5 | 28 min |
| (2Z)-3-amino-3-(4-methylphenyl)prop-2-enenitrile | 172.22 | 132–135 | 18.3 | 15 min |
| 3-amino-3-(4-chlorophenyl)prop-2-enenitrile | 192.64 | 162–165 | 8.9 | 42 min |
| 3-amino-3-phenylprop-2-enenitrile | 158.18 | 121–124 | 22.0 | 10 min |
Key Findings :
- Stereochemical Effects : The (2E)-isomer exhibits higher thermal stability (melting point) but lower solubility in DMSO compared to its (2Z)-counterpart due to reduced molecular symmetry and packing efficiency .
- Substituent Effects : The 4-methyl group enhances solubility in organic solvents (e.g., DMSO) relative to the 4-chloro derivative, where electronegative Cl reduces polarity. Conversely, the chloro-substituted compound shows slower hydrolysis (longer t₁/₂), attributed to steric hindrance and inductive effects .
- Reactivity Trends : The unsubstituted phenyl analogue reacts fastest in HCl/EtOH due to minimal steric interference, enabling rapid nitrile-to-amide conversion.
Biological Activity
(2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile, commonly referred to as a nitrile compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a prop-2-enenitrile core with an amino group and a 4-methylphenyl substituent. Its structure can be represented as follows:
This structural configuration is significant for its interactions with biological targets, influencing its pharmacological profile.
Anticancer Potential
Research indicates that this compound exhibits anticancer properties. It is hypothesized to inhibit specific pathways involved in tumor growth and proliferation. The compound's ability to modulate enzyme activity makes it a candidate for further investigation in cancer therapeutics .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Its amino and nitrile functional groups allow for potential interactions with active sites of enzymes, thereby modulating their activity. This characteristic positions it as a promising candidate in the design of enzyme inhibitors.
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Its structural elements, particularly the presence of the nitrile group, are known to contribute to such activities. Further studies are required to elucidate the specific microbial strains affected by this compound .
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Binding : The compound may bind to enzymes, inhibiting their catalytic activity.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
- Hydrogen Bonding : The amino and nitrile groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Case Studies
Several studies have investigated the biological activity of this compound:
- A study focusing on its anticancer properties demonstrated that at concentrations around 50 μM, the compound significantly inhibited tumor cell proliferation by affecting key signaling pathways involved in cell survival .
| Study | Concentration | Effect |
|---|---|---|
| Anticancer Activity | 50 μM | Significant inhibition of tumor cell proliferation |
| Enzyme Inhibition | 10 μM | Modulation of enzyme activity observed |
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile | Bromine substitution | Anticancer, enzyme inhibition | Enhanced reactivity |
| (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile | Chlorine substitution | Variable activities | Less selective |
Q & A
What synthetic methodologies are effective for preparing (2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile, and how can stereoselectivity be ensured?
Answer:
The synthesis of α,β-unsaturated nitriles like this compound often involves Knoevenagel condensation between a substituted benzaldehyde and an active methylene nitrile precursor. For stereoselectivity:
- Use bulky catalysts (e.g., piperidine) to favor the thermodynamically stable (E)-isomer.
- Monitor reaction conditions (temperature, solvent polarity) to minimize isomerization. For example, polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to retain stereochemical integrity.
- Confirm configuration via X-ray crystallography (as demonstrated in structurally related compounds in and ) or NOESY NMR to distinguish (E) and (Z) isomers.
How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural assignment of this compound?
Answer:
- ¹H NMR : The (E)-configuration is confirmed by the coupling constant () between the α and β protons of the enenitrile moiety. A value >12 Hz typically indicates trans (E) geometry .
- ¹³C NMR : The nitrile carbon (~110–120 ppm) and conjugated carbons (sp² hybridization) provide insights into electronic delocalization.
- IR : A sharp nitrile stretch (~2200–2250 cm⁻¹) confirms the presence of the cyano group, while NH₂ stretches (~3300–3500 cm⁻¹) validate the amino group .
- Cross-validate with mass spectrometry (molecular ion peak matching the exact mass) to rule out impurities.
How can density functional theory (DFT) be applied to predict the electronic properties and reactive sites of this compound?
Answer:
- Perform geometry optimization using DFT methods (e.g., B3LYP/6-311G(d,p)) to model the compound’s ground-state structure. Compare bond lengths and angles with X-ray data (if available) .
- Calculate frontier molecular orbitals (HOMO-LUMO) to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For example, the amino group may act as a nucleophilic site, while the nitrile can participate in dipolar interactions .
- Use AIM (Atoms in Molecules) theory to analyze non-covalent interactions (e.g., hydrogen bonds) in crystal packing .
How should researchers address discrepancies between experimental and computational data (e.g., dipole moments, vibrational frequencies)?
Answer:
- Source identification : Check for solvent effects in experimental data (e.g., polar solvents may increase dipole moments) versus gas-phase DFT calculations.
- Basis set refinement : Use higher-level basis sets (e.g., aug-cc-pVTZ) to improve accuracy in vibrational frequency calculations.
- Experimental replication : Re-measure key parameters (e.g., IR spectra) under controlled humidity/temperature to rule out environmental artifacts.
- Hybrid approaches : Combine DFT with molecular dynamics (MD) simulations to account for solvation and thermal motion .
What strategies are recommended for elucidating the reaction mechanisms involving this compound in cross-coupling or cycloaddition reactions?
Answer:
- Intermediate trapping : Use low-temperature NMR or quenching experiments to isolate reactive intermediates (e.g., enamines or nitrile-derived radicals).
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels in the nitrile/amino groups to track bond reorganization via mass spectrometry or NMR .
- Kinetic studies : Monitor reaction progress under varying conditions (e.g., catalyst loading, temperature) to deduce rate laws and propose mechanisms.
- Computational modeling : Apply DFT to map potential energy surfaces for transition states and intermediates .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer:
- Derivatization : Synthesize analogs with modifications to the amino, methylphenyl, or nitrile groups. For example, replace the methyl group with halogens to assess electronic effects .
- In vitro assays : Test cytotoxicity (e.g., MTT assay) and target-specific activity (e.g., enzyme inhibition) against relevant biological models.
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock to prioritize analogs for synthesis .
- Pharmacokinetic profiling : Assess solubility (logP), metabolic stability (e.g., liver microsome assays), and membrane permeability (Caco-2 models) .
What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples), and how can they be mitigated?
Answer:
- Matrix interference : Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from proteins/lipids.
- Detection sensitivity : Employ LC-MS/MS with multiple reaction monitoring (MRM) for trace-level quantification. Optimize ionization parameters (e.g., ESI+ for the amino group).
- Stability issues : Stabilize the nitrile group by storing samples at low temperatures (-80°C) and avoiding prolonged exposure to light or basic conditions .
How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
Answer:
- Single-crystal X-ray diffraction : Determine precise bond lengths, angles, and torsion angles to confirm the (E)-configuration and assess planarity of the enenitrile system .
- Hirshfeld surface analysis : Visualize close contacts (e.g., C–H···N interactions between nitrile and adjacent aromatic protons) to explain packing motifs .
- Polymorph screening : Crystallize under varied conditions (solvent, temperature) to identify dominant intermolecular forces (e.g., hydrogen bonds vs. π-π stacking) .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For airborne particulates, employ NIOSH-approved respirators (e.g., P95) .
- Ventilation : Work in a fume hood to prevent inhalation of nitrile vapors or dust.
- Waste disposal : Neutralize reactive groups (e.g., treat nitrile-containing waste with bleach) before disposal in accordance with local regulations .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
